Sodium 2,3-dihydroxypropyl hydrogen phosphate
Overview
Description
Sodium 2,3-dihydroxypropyl hydrogen phosphate is a chemical compound with the molecular formula C3H8NaO6P. It is also known as glycerophosphoric acid sodium salt. This compound is a derivative of glycerol and phosphoric acid, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,3-dihydroxypropyl hydrogen phosphate typically involves the esterification of glycerol with phosphoric acid. One common method includes the direct esterification of glycerol with phosphoric acid under controlled conditions. The reaction is usually carried out at elevated temperatures (around 70°C) and may involve the use of a solvent such as cyclohexane to facilitate the reaction. The optimal molar ratio of phosphoric acid to glycerol is often around 1:5, and the reaction can be completed within 5 hours, yielding a high purity product .
Industrial Production Methods
For industrial-scale production, the process may involve continuous esterification in a reactor, followed by purification steps such as filtration and crystallization to obtain the final product. The use of cost-effective raw materials and efficient reaction conditions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3-dihydroxypropyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield other glycerol derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various esters or ethers .
Scientific Research Applications
Sodium 2,3-dihydroxypropyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: This compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: It is employed in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,3-dihydroxypropyl hydrogen phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular processes. The compound can also interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Disodium hydrogen phosphate: Na2HPO4
Monosodium phosphate: NaH2PO4
Trisodium phosphate: Na3PO4
Uniqueness
Sodium 2,3-dihydroxypropyl hydrogen phosphate is unique due to its glycerol backbone, which imparts distinct chemical and physical properties compared to other sodium phosphates. This structural difference allows it to participate in specific biochemical and industrial processes that other similar compounds may not be suitable for .
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REULQIKBNNDNDX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)[O-])O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NaO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57-03-4 (Parent) | |
Record name | Sodium glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70938740 | |
Record name | Sodium 2,3-dihydroxypropyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17603-42-8, 39951-36-5 | |
Record name | Sodium glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017603428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol dihydrogen phosphate, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039951365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2,3-dihydroxypropyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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